5-Fluoro-2-(2-isopropylphenoxy)aniline

描述

Structural Classification and Nomenclature

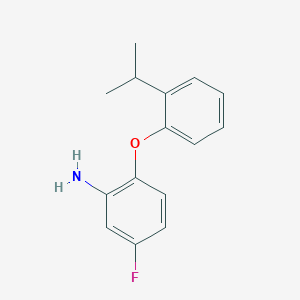

This compound belongs to the chemical class of substituted anilines, specifically categorized as a diaryl ether derivative containing fluorine substitution. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being 5-fluoro-2-(2-propan-2-ylphenoxy)aniline. The molecular structure consists of two distinct aromatic ring systems connected through an ether oxygen bridge, creating a diaryl ether architecture that is characteristic of many biologically active compounds.

The compound is registered under Chemical Abstracts Service number 946774-90-9 and carries the MDL number MFCD08687832. The molecular formula C₁₅H₁₆FNO accurately represents the atomic composition, indicating the presence of fifteen carbon atoms, sixteen hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. The structural connectivity can be described through its SMILES notation: NC1=CC(F)=CC=C1OC2=CC=CC=C2C(C)C, which provides a linear representation of the molecular architecture.

The compound features several key structural elements that define its chemical behavior. The primary amine group (-NH₂) attached to the benzene ring imparts basic properties characteristic of aniline derivatives. The fluorine atom positioned at the 5-position of the aniline ring introduces electronic effects that influence both reactivity and biological activity. The ether oxygen bridge connects the aniline portion to a second benzene ring bearing an isopropyl substituent at the 2-position, creating a sterically hindered aromatic system.

Chemical and Physical Properties

The physical and chemical properties of this compound reflect its complex aromatic structure and substitution pattern. The compound exhibits a molecular weight of 245.29 grams per mole, positioning it within the mid-range molecular weight category for pharmaceutical intermediates. Physical property predictions based on structural analysis indicate that the compound exists as a solid at room temperature, consistent with similar diaryl ether compounds.

The compound's solubility characteristics are influenced by its amphiphilic nature, containing both polar amine functionality and hydrophobic aromatic regions. The presence of the fluorine atom and ether linkage contributes to moderate polarity, while the isopropyl group and aromatic rings provide significant hydrophobic character. This balance of hydrophilic and lipophilic properties makes the compound particularly interesting for pharmaceutical applications where membrane permeability is crucial.

Thermal properties indicate stability under normal laboratory conditions, with a relatively high boiling point of 315.0°C suggesting good thermal stability. The flash point of 144.3°C indicates that the compound requires elevated temperatures before reaching combustible vapor concentrations, contributing to safe handling characteristics under standard laboratory conditions. The relatively low vapor pressure at room temperature suggests minimal volatility, which is advantageous for storage and handling procedures.

Historical Context and Development

The development of this compound is closely tied to the broader evolution of fluorinated organic compounds and diaryl ether chemistry. The strategic incorporation of fluorine atoms into organic molecules gained prominence in pharmaceutical chemistry during the mid-20th century, as researchers recognized the unique properties that fluorine substitution imparts to bioactive compounds. The specific structural motif of this compound represents an intersection of several important chemical themes: aniline chemistry, diaryl ether formation, and fluorine incorporation.

Research into diaryl ether synthesis has been driven by the recognition of this structural motif in numerous natural products and pharmaceutical compounds. Diaryl ethers have been identified as essential intermediates for organic synthesis in medicine, agrochemistry, and polymer sciences. Many naturally occurring biologically active compounds contain diaryl ether groups, including important antibiotics and anti-viral agents, which has motivated the development of efficient synthetic methodologies for their preparation.

The synthetic approaches to compounds like this compound have evolved significantly over the past several decades. Early methods relied primarily on nucleophilic aromatic substitution reactions, while modern synthetic strategies incorporate advanced catalytic methodologies including Ullmann-type reactions using copper catalysts, Buchwald-Hartwig cross-couplings with palladium systems, and Chan-Lam cross-couplings utilizing copper catalysis. These methodological advances have made complex diaryl ether structures more accessible to synthetic chemists.

The specific compound this compound appears in the chemical literature as part of systematic studies on fluorinated aniline derivatives and their applications in pharmaceutical chemistry. The compound's development reflects the ongoing interest in creating molecularly diverse libraries of fluorinated aromatics for drug discovery applications, where the strategic placement of fluorine atoms can dramatically influence biological activity, metabolic stability, and pharmacokinetic properties.

Significance in Organic Chemistry Research

This compound holds significant importance in organic chemistry research due to its versatile reactivity profile and potential as a synthetic intermediate. The compound serves as a valuable building block for constructing more complex molecular architectures, particularly in the development of pharmaceutical compounds and advanced materials. The presence of multiple reactive sites, including the primary amine, aromatic fluorine, and ether linkage, provides numerous opportunities for further functionalization and derivatization.

The synthetic utility of this compound is enhanced by its ability to undergo various chemical transformations characteristic of both aniline derivatives and diaryl ethers. The primary amine group can participate in acylation, alkylation, and condensation reactions, while the aromatic rings can undergo electrophilic substitution reactions. The fluorine atom provides unique electronic properties that can influence reaction selectivity and product stability. These reactivity patterns make the compound particularly valuable for medicinal chemistry applications where precise molecular modifications are required.

Research applications of this compound extend beyond traditional synthetic chemistry to include materials science and chemical biology studies. The compound's diaryl ether structure is relevant to polymer chemistry, where such linkages contribute to thermal stability and mechanical properties. In chemical biology, fluorinated compounds like this aniline derivative are often employed as molecular probes due to the unique properties of fluorine in biological systems.

The compound's mechanism of action in biological systems involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances binding affinity through favorable electronic interactions, while the isopropyl and phenoxy groups contribute to molecular stability and solubility characteristics. This combination of properties facilitates effective modulation of biochemical pathways, making the compound valuable for studying biological processes and developing therapeutic agents.

Recent research trends emphasize the importance of fluorinated aniline derivatives in drug discovery programs, particularly for developing compounds with improved pharmacological profiles. The strategic incorporation of fluorine atoms into pharmaceutical candidates has become a standard approach for enhancing metabolic stability, increasing bioavailability, and modulating target selectivity. Compounds like this compound serve as important representatives of this chemical class, providing researchers with valuable tools for exploring structure-activity relationships and optimizing compound properties for therapeutic applications.

属性

IUPAC Name |

5-fluoro-2-(2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-10(2)12-5-3-4-6-14(12)18-15-8-7-11(16)9-13(15)17/h3-10H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPNJRARXMRWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 5-Fluoro-2-nitrophenol

A critical intermediate is 5-fluoro-2-nitrophenol, which can be prepared by:

- Reacting 2,4-difluoronitrobenzene with ammonia (NH3) to yield 5-fluoro-2-nitroaniline.

- Subsequent diazotization and hydrolysis of 5-fluoro-2-nitroaniline in sulfuric acid with sodium nitrite to form 5-fluoro-2-nitrophenol.

| Step | Reagents & Conditions | Temperature | Time | Yield & Notes |

|---|---|---|---|---|

| a) Nucleophilic substitution | 2,4-difluoronitrobenzene + NH3 (strong ammonia water) | 35-40 °C | Until completion, then crystallization at 5-10 °C | High selectivity, solid 5-fluoro-2-nitroaniline isolated |

| b) Diazotization & hydrolysis | 5-fluoro-2-nitroaniline + H2SO4 (25.5-30%) + NaNO2 (30-35.6%) | 0-10 °C (addition), then 90-95 °C (reaction) | 0.5-1 h (cold), 1 h (heated) | High yield, minimal side reactions |

This method offers good selectivity, short reaction time, and is industrially scalable.

Introduction of the 2-Isopropylphenoxy Group

The 2-isopropylphenoxy substituent is typically introduced via nucleophilic aromatic substitution or Ullmann-type coupling reactions involving phenol derivatives and fluorinated aromatic intermediates.

- The phenoxy group can be installed by reacting 5-fluoro-2-nitrophenol or related fluorinated intermediates with 2-isopropylphenol under basic conditions or catalyzed coupling.

While specific detailed protocols for this exact substitution are less commonly published, analogous methods involve:

- Using potassium carbonate or other bases to deprotonate the phenol.

- Heating with the fluorinated aromatic compound to promote substitution of the fluorine atom by the phenoxy group.

Reduction of Nitro Group to Aniline

The final step involves catalytic hydrogenation of the nitro group to the corresponding aniline.

Catalytic Hydrogenation Method

- Catalysts: Platinum on carbon (Pt/C) or palladium on carbon (Pd/C).

- Solvents: Toluene, methanol, or ethanol.

- Acid additives: Sulfonic acids (e.g., tosic acid, phenylsulfonic acid) or carboxylic acids (acetic acid, formic acid) to enhance reaction rate and selectivity.

- Hydrogen pressure: 5-20 bar.

- Temperature: 30-130 °C depending on catalyst and solvent.

- Reaction time: 4-20 hours.

Representative Experimental Data

| Embodiment | Starting Material (g/mol) | Catalyst (wt%) | Acid Additive | Solvent | Temp (°C) | H2 Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-fluoronitrobenzene 141.8g (1 mol) | Pd/C (3%) 0.49g | Acetic acid 0.25g | Toluene 300 mL | 120-130 | 5-20 | 8 | 93 |

| 2 | 4-fluoronitrobenzene 10 kg (70.52 mol) | Pt/C (3%) 871g | Tosic acid 1.74 kg | Toluene 18 kg | 70-80 | 5-20 | 4 | 98 |

| 3 | 4-fluoronitrobenzene 141.8g (1 mol) | Pt/C (3%) 2g | Formic acid 6.7g | Methanol 100 mL | 30-40 | 10-20 | 20 | 96 |

| 4 | 4-fluoronitrobenzene 212.7g (1.5 mol) | Pd/C (3%) 4g | Phenylsulfonic acid 2g | Ethanol 200 mL | 80-90 | 5-20 | 12 | 91 |

| 5 | 4-fluoronitrobenzene 141.8g (1 mol) | Pt/C (3%) 5g | Tosic acid 3g | Toluene 300 mL | 60-70 | 10-20 | 6 | 97 |

These data demonstrate high yields (91-98%) and efficient reduction under mild to moderate conditions, suitable for scale-up.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 2,4-difluoronitrobenzene + NH3 | 35-40 °C, crystallization | 5-fluoro-2-nitroaniline |

| 2 | Diazotization and hydrolysis | 5-fluoro-2-nitroaniline + H2SO4 + NaNO2 | 0-10 °C then 90-95 °C | 5-fluoro-2-nitrophenol |

| 3 | Phenoxy substitution | 5-fluoro-2-nitrophenol + 2-isopropylphenol + base | Heating, base catalysis | 5-fluoro-2-(2-isopropylphenoxy)nitrobenzene |

| 4 | Catalytic hydrogenation | Nitro compound + Pt/C or Pd/C + acid + H2 | 30-130 °C, 5-20 bar H2 | 5-fluoro-2-(2-isopropylphenoxy)aniline |

Research Findings and Industrial Relevance

- The use of transition metal catalysts (Pt/C, Pd/C) with acid additives significantly improves the reduction efficiency and selectivity.

- Reaction parameters such as temperature, hydrogen pressure, and solvent choice are optimized to balance reaction rate and yield.

- The synthetic route is amenable to industrial scale, with reported examples scaling from gram to kilogram quantities with consistent yields.

- The method minimizes waste and side reactions, aligning with green chemistry principles.

化学反应分析

Types of Reactions

5-Fluoro-2-(2-isopropylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or aniline positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitroso derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted aniline derivatives.

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry

- Pharmacological Potential : 5-Fluoro-2-(2-isopropylphenoxy)aniline has been investigated for its potential as a pharmacological agent. It shows promise in modulating enzymatic activity and affecting cellular signaling pathways, which can be pivotal in drug development for various diseases, including cancer and infections .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

-

Biological Research

- Protein Interaction Studies : The compound's ability to interact with specific proteins has been studied to understand its mechanism of action better. Such interactions can lead to changes in protein functionality, impacting various biochemical pathways critical for cell survival and proliferation.

- Enzyme Inhibition : It has potential applications in studying enzyme inhibition, particularly in pathways related to cancer metastasis and autoimmune diseases .

-

Materials Science

- OLED Materials : The compound is being explored as a component in organic light-emitting diodes (OLEDs), where it may serve as a dopant or host material due to its electronic properties .

- Synthesis of Complex Organic Molecules : It can act as an intermediate in synthesizing more complex organic compounds, facilitating advancements in organic synthesis methodologies.

Case Study 1: Anticancer Activity

A study examined the effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential role as an anticancer agent. Further investigation into its mechanism revealed that it might act through specific signaling pathways involved in cell cycle regulation.

Case Study 2: Enzyme Modulation

Research focusing on the modulation of phospholipase D activity demonstrated that this compound could effectively inhibit this enzyme, leading to decreased cellular migration and invasion in vitro. This finding highlights its potential therapeutic application in treating metastatic cancers.

作用机制

The mechanism of action of 5-Fluoro-2-(2-isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Structural and Electronic Differences

- Steric Effects: The parent compound’s 2-isopropylphenoxy group provides greater steric hindrance compared to smaller substituents like methyl () or oxan-2-ylmethoxy (). This may reduce binding affinity in congested enzymatic pockets but enhance selectivity .

- Electronic Effects : Fluorine at position 5 increases electron withdrawal, stabilizing negative charge. In contrast, imidazole () and pyridine () substituents introduce basic nitrogen atoms, altering electronic profiles and hydrogen-bonding capacity .

- Solubility: The oxan-2-ylmethoxy analog () exhibits higher predicted solubility (logD = 2.7) due to its ether oxygen and tetrahydropyran ring, whereas the parent compound’s isopropylphenoxy group likely reduces water solubility .

Physicochemical Properties

Research Findings

- Biological Activity : The imidazole analog () demonstrated activity in fragment-based screening against Burkholderia pseudomallei, highlighting the role of heterocycles in antimicrobial design .

- Regiochemical Effects : A study comparing fluoroaniline isomers () found that substituent position significantly impacts spectroscopic properties and molecular docking outcomes, suggesting analogous trends for the parent compound .

生物活性

5-Fluoro-2-(2-isopropylphenoxy)aniline is an aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of a fluorine atom and an isopropylphenoxy group, suggests potential biological activities that merit detailed investigation. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₅H₁₆FNO

- Molecular Weight : 245.29 g/mol

- CAS Number : 946774-90-9

- MDL Number : MFCD08687832

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets in biological systems. Similar compounds have been shown to:

- Inhibit Enzyme Activity : Many phenoxy derivatives can inhibit specific enzymes, which may lead to altered metabolic pathways.

- Interfere with Cellular Signaling : These compounds can disrupt cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Potential Biological Activities

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, similar to other phenoxy compounds. The presence of the fluorine atom could enhance its reactivity against microbial targets.

- Anticancer Properties : Some studies on related compounds indicate potential anticancer effects through apoptosis induction in cancer cells. The specific mechanisms remain to be elucidated for this compound.

- Anti-inflammatory Effects : Related phenoxy compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting that this compound might possess similar effects.

Table 1: Summary of Related Compounds and Their Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 3-Chloro-4-(4-isopropylphenoxy)aniline | Antimalarial activity | |

| 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline | Enzyme inhibition | |

| 3-Chloro-4-(trifluoromethylthio)aniline | Anticancer properties |

Study Example: Antimicrobial Activity

A study conducted on phenoxy derivatives indicated that compounds with similar structures to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to assess the effectiveness of these compounds against various bacterial strains, revealing that structural modifications could enhance their potency.

Study Example: Anticancer Potential

Research into the anticancer properties of phenoxy-substituted anilines has shown promising results in inducing apoptosis in cancer cell lines. In vitro assays demonstrated that certain derivatives could reduce cell viability significantly, suggesting a pathway for further development into anticancer agents.

Applications in Research and Industry

This compound has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting various diseases.

- Analytical Chemistry : Utilized in chromatography and mass spectrometry for separating and identifying components in complex mixtures.

- Biopharma Production : Could serve as an intermediate in synthesizing biologically active compounds.

常见问题

Q. What are the recommended synthetic routes for 5-Fluoro-2-(2-isopropylphenoxy)aniline?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Step 1 : Prepare 2-isopropylphenol via Friedel-Crafts alkylation of phenol with isopropyl chloride.

- Step 2 : React 5-fluoro-2-nitroaniline with 2-isopropylphenol under Ullmann or Buchwald-Hartwig conditions to form the ether bond.

- Step 3 : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or Fe/HCl .

Key considerations: Use anhydrous conditions for coupling reactions and monitor reaction progress via TLC or HPLC.

Q. How should this compound be stored to ensure stability?

Store the compound in a dark, inert atmosphere (e.g., argon) at -20°C to prevent oxidation and thermal degradation. This aligns with protocols for structurally similar aniline derivatives, which are prone to air-sensitive decomposition . Use amber glass vials and desiccants to minimize moisture exposure.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluoro and isopropylphenoxy groups). The fluorine atom induces distinct splitting patterns in aromatic protons .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~275 g/mol) and isotopic patterns from fluorine .

- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .

Q. How are physicochemical properties like solubility and pKa determined experimentally?

- Solubility : Test in solvents (e.g., DMSO, chloroform) via gravimetric analysis. For example, reports slight solubility in DMSO, suggesting similar behavior for this compound .

- pKa : Use potentiometric titration or UV-Vis spectroscopy. The electron-withdrawing fluoro group likely lowers the amine’s pKa to ~2–3 .

Q. What safety protocols are recommended for handling this compound?

- Use gloves, goggles, and a fume hood due to potential amine toxicity.

- Monitor for sensitization via patch testing, as aniline derivatives can cause dermatitis .

- Dispose of waste via incineration or approved chemical disposal services .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?

- Reproducibility : Standardize conditions (e.g., heating rate, solvent purity) using differential scanning calorimetry (DSC).

- Computational Validation : Compare experimental melting points with predicted values from tools like COSMO-RS or molecular dynamics simulations .

- Cross-Study Analysis : Reconcile data by identifying impurities (e.g., via GC-MS) or hydration states .

Q. What experimental designs are suitable for assessing biological activity?

- Enzyme Inhibition Assays : Test against targets like cytochrome P450 or aniline dioxygenase (relevant to biodegradation) using fluorometric assays .

- Microbial Screening : Evaluate antifungal/antibacterial activity via broth microdilution (MIC/MBC) against Candida or E. coli strains, referencing ’s fungicide studies .

- In Silico Docking : Use AutoDock Vina to predict binding affinity to proteins like β-tubulin or DNA gyrase .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Steric Effects : The bulky isopropylphenoxy group may hinder ortho-substitution, favoring para-selectivity in electrophilic reactions.

- Electronic Effects : The electron-withdrawing fluoro group activates the aromatic ring for nucleophilic attack but deactivates it for electrophilic substitution. Validate via Hammett plots or DFT calculations .

Q. What methodologies assess environmental impact and degradation pathways?

- Biodegradation Studies : Inoculate soil/water samples with Pseudomonas spp. and monitor degradation via LC-MS. highlights aniline dioxygenase as a key enzyme .

- Ecotoxicology : Test acute toxicity in Daphnia magna using OECD Guideline 202. Correlate results with logP values (predicted ~3.5) to estimate bioaccumulation potential .

Q. How can computational models predict synthetic or metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。